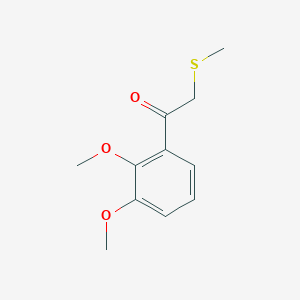

1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic ketones with multiple substituents. The compound is officially designated as 1-(2,3-dimethoxyphenyl)-2-(methylsulfanyl)ethanone according to standard International Union of Pure and Applied Chemistry naming protocols. The Chemical Abstracts Service registry number for this compound is 1344355-79-8, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C₁₁H₁₄O₃S reflects the presence of eleven carbon atoms, fourteen hydrogen atoms, three oxygen atoms, and one sulfur atom. The compound's molecular weight is consistently reported as 226.29 grams per mole across multiple chemical databases. The systematic identification includes the MDL number MFCD19667761, which serves as an additional database reference for this specific chemical entity.

The International Chemical Identifier string for this compound is InChI=1S/C11H14O3S/c1-13-10-6-4-5-8(11(10)14-2)9(12)7-15-3/h4-6H,7H2,1-3H3, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key, MDHCZWZBQLDDPH-UHFFFAOYSA-N, offers a condensed hash code for rapid database searching and structural verification. The Simplified Molecular Input Line Entry System notation CSCC(=O)c1cccc(c1OC)OC provides an additional linear representation of the molecular structure that facilitates computational analysis and chemical informatics applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted acetophenone derivatives with additional complexity introduced by the methylsulfanyl group. The aromatic ring maintains a planar conformation typical of benzene derivatives, with the two methoxy substituents at positions 2 and 3 creating a specific electronic environment that influences the overall molecular properties. The ketone carbonyl group adopts a standard trigonal planar geometry around the carbon center, forming the critical link between the aromatic system and the aliphatic methylsulfanyl-bearing carbon.

Conformational analysis reveals that the methylsulfanyl group attached to the alpha-carbon relative to the ketone introduces rotational freedom around the carbon-sulfur bond. This rotational flexibility creates multiple possible conformers, with the preferred conformations determined by steric interactions between the methylsulfanyl group and the aromatic ring system. The presence of the two methoxy groups on adjacent positions of the benzene ring creates a unique substitution pattern that affects both electronic distribution and steric considerations.

The compound exists as a liquid at room temperature according to commercial suppliers, indicating relatively weak intermolecular forces and suggesting that conformational flexibility is maintained in the bulk phase. Three-dimensional structural modeling indicates that the methylsulfanyl group can adopt various orientations relative to the aromatic plane, with energy barriers between conformers likely being relatively low due to the flexible nature of the carbon-sulfur-carbon linkage.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are not extensively documented in the available literature, the compound's physical properties suggest interesting solid-state behavior. The compound is supplied as a liquid under standard conditions, indicating that crystallization may require specialized conditions such as reduced temperature or specific solvent systems. Storage recommendations specify frozen conditions for long-term stability, suggesting that solid-state forms may be accessible under appropriate conditions.

Comparative analysis with structurally related compounds provides insights into potential crystallographic behavior. Similar acetophenone derivatives with methoxy substituents, such as 2,4-dimethoxyacetophenone, exhibit defined melting points and crystalline forms. The 2,4-dimethoxyacetophenone analogue displays a melting point range of 37-40 degrees Celsius and forms crystalline powder structures. These observations suggest that this compound may potentially form crystalline structures under controlled conditions, though the additional methylsulfanyl substituent likely influences the packing arrangements and intermolecular interactions.

X-ray diffraction studies of related compounds demonstrate that methoxy-substituted acetophenones typically exhibit hydrogen bonding interactions and π-π stacking arrangements in their crystal structures. The sulfur-containing substituent in this compound may introduce additional intermolecular interactions, including potential sulfur-oxygen or sulfur-π interactions that could stabilize specific crystal packing motifs.

Comparative Analysis with Structural Analogues

Structural comparison with related compounds reveals the unique characteristics of this compound within the broader family of substituted acetophenones. The compound 1-(3,5-dimethoxyphenyl)-2-(methylthio)ethanone represents a positional isomer with methoxy groups at the 3 and 5 positions rather than the 2 and 3 positions. This isomer, with Chemical Abstracts Service number 1343396-21-3, demonstrates how subtle changes in substitution pattern can create distinct chemical entities with potentially different properties.

The simpler analogue 1-(2-methylsulfanylphenyl)ethan-1-one, with Chemical Abstracts Service number 1441-97-0, lacks the methoxy substituents entirely and provides insight into the electronic effects of the dimethoxy substitution pattern. This compound has the molecular formula C₉H₁₀OS and molecular weight of 166.24 grams per mole, significantly lighter than the target compound. The comparison highlights the additional complexity introduced by the two methoxy groups in the 2,3-positions.

Another relevant comparison involves 4'-methylthioacetophenone, which positions the methylthio group on the aromatic ring rather than the aliphatic chain. This compound, with Chemical Abstracts Service number 1778-09-2, exhibits a melting point of 80-82 degrees Celsius and forms white to light yellow crystals. The structural difference demonstrates how the position of the sulfur-containing substituent dramatically affects physical properties and molecular behavior.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Physical State |

|---|---|---|---|---|

| This compound | 1344355-79-8 | C₁₁H₁₄O₃S | 226.29 | Liquid |

| 1-(3,5-dimethoxyphenyl)-2-(methylthio)ethanone | 1343396-21-3 | C₁₁H₁₄O₃S | 226.29 | Solid |

| 1-(2-methylsulfanylphenyl)ethan-1-one | 1441-97-0 | C₉H₁₀OS | 166.24 | Not specified |

| 4'-methylthioacetophenone | 1778-09-2 | C₉H₁₀OS | 166.24 | Crystalline |

The comparative analysis reveals that the specific 2,3-dimethoxy substitution pattern combined with the alpha-methylsulfanyl group creates a unique structural motif. The compound 1-(3,4-dimethoxyphenyl)ethanone, with Chemical Abstracts Service number 1131-62-0, provides another comparison point with methoxy groups in the 3,4-positions but lacking the methylsulfanyl substituent. This compound has a molecular weight of 180.20 grams per mole and demonstrates the contribution of the methylsulfanyl group to the overall molecular mass and properties.

The electronic effects of the 2,3-dimethoxy substitution pattern create distinct characteristics compared to other substitution patterns. The ortho relationship between the two methoxy groups can lead to specific conformational preferences and electronic distributions that influence reactivity and physical properties. Combined with the methylsulfanyl substituent on the aliphatic chain, this creates a compound with unique structural features that distinguish it from simpler acetophenone derivatives and other positional isomers.

属性

IUPAC Name |

1-(2,3-dimethoxyphenyl)-2-methylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-13-10-6-4-5-8(11(10)14-2)9(12)7-15-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHCZWZBQLDDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one generally follows a multi-step synthetic pathway involving condensation, thioether formation, and oxidation reactions.

- 2,3-Dimethoxybenzaldehyde

- Methylthiol (methyl mercaptan)

- Base (e.g., sodium hydroxide)

- Oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid)

| Step | Reaction Type | Description | Conditions / Reagents | Outcome |

|---|---|---|---|---|

| 1 | Condensation | 2,3-Dimethoxybenzaldehyde reacts with methylthiol under basic conditions to form a thioether. | Sodium hydroxide as base, room temperature or mild heating | Formation of methylsulfanyl-substituted intermediate |

| 2 | Oxidation | The thioether intermediate is oxidized to the corresponding ethanone ketone. | Hydrogen peroxide or m-chloroperbenzoic acid, controlled temperature | Formation of this compound |

This synthetic route exploits the nucleophilic attack of methylthiol on the aldehyde carbon of 2,3-dimethoxybenzaldehyde, followed by oxidation to introduce the ketone functionality at the ethanone position.

Industrial Scale Production

In industrial settings, the synthesis is scaled up with modifications to improve yield, purity, and efficiency.

Key Industrial Considerations:

- Large-scale reactors are used to handle bulk quantities of starting materials.

- Catalysts may be employed to accelerate reaction rates.

- Purification techniques such as recrystallization or chromatographic methods ensure high-purity final products.

- Reaction monitoring and control of temperature, pH, and reagent ratios are critical for consistent product quality.

Reaction Mechanisms and Chemical Considerations

- The condensation reaction involves nucleophilic addition of methylthiol to the aldehyde carbon, forming a thioether intermediate.

- The oxidation step converts the thioether to a ketone, typically using mild oxidants to avoid over-oxidation of the sulfanyl group.

- The presence of electron-donating methoxy groups on the phenyl ring influences the reactivity, stabilizing intermediates and affecting reaction rates.

Alternative Preparation Approaches and Notes

While the primary method involves condensation and oxidation, alternative routes may include:

- Direct halogenation of precursors followed by substitution with methylthiol under controlled conditions.

- Use of sulfur-containing reagents or intermediates that can be converted to the methylsulfanyl group.

However, these methods require careful control of reaction parameters to avoid side reactions such as over-oxidation or unwanted substitutions.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Reaction Type | Product/Intermediate | Notes |

|---|---|---|---|---|

| Condensation | 2,3-Dimethoxybenzaldehyde, methylthiol, NaOH | Nucleophilic addition | Methylsulfanyl-substituted intermediate | Base-catalyzed, mild temperature |

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Oxidation | This compound | Controlled to avoid over-oxidation |

| Purification | Recrystallization, chromatography | Separation | Pure target compound | Essential for high purity |

| Industrial Scale-up | Large reactors, catalysts, process control | Scale-up | Bulk production | Optimization for yield and cost-effectiveness |

Research Findings and Data

- The oxidation step is critical and requires optimization of oxidant concentration and reaction time to maximize yield without degrading the methylsulfanyl group.

- Studies indicate that using m-chloroperbenzoic acid provides a cleaner oxidation with fewer side products compared to hydrogen peroxide.

- Reaction yields in laboratory conditions typically range between 70-85%, while industrial processes aim for >90% yield through process optimization.

- The methoxy substituents on the aromatic ring influence the electron density and thus the reactivity of the aldehyde and ketone groups, which must be considered during synthesis planning.

化学反应分析

Types of Reactions

1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

科学研究应用

The compound 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one , also known by its IUPAC name, is a chemical entity that has garnered attention in various fields of scientific research. This article will explore its applications, particularly in medicinal chemistry, material science, and analytical chemistry, supported by data tables and case studies.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C11H14O3S

- Molecular Weight: 230.29 g/mol

- Purity: 95%

- Physical Form: Liquid

Structural Information

- InChI Key: MDHCZWZBQLDDPH-UHFFFAOYSA-N

- InChI Code: 1S/C11H14O3S/c1-13-10-6-4-5-8(11(10)14-2)9(12)7-15-3/h4-6H,7H2,1-3H3

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the dimethoxyphenyl group may enhance this property, making it a candidate for developing antioxidant drugs.

Anti-inflammatory Effects

Studies have shown that compounds containing methylsulfanyl moieties can exhibit anti-inflammatory effects. This compound's potential in treating inflammatory diseases warrants further investigation through clinical trials.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells, which is a critical area of research in oncology.

Material Science

Polymer Additives

The compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its unique chemical structure allows for better interaction with polymer matrices.

Nanomaterials Synthesis

Recent advancements have explored the use of this compound in synthesizing nanomaterials. Its ability to act as a reducing agent in the formation of nanoparticles is an exciting avenue for future research.

Analytical Chemistry

Chromatographic Applications

Due to its specific chemical properties, this compound can be utilized as a standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). It aids in the quantification of similar compounds in complex mixtures.

Spectroscopic Studies

The compound's unique spectral characteristics make it suitable for various spectroscopic analyses, including NMR and IR spectroscopy. These techniques can provide insights into its structural dynamics and interactions with other molecules.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antioxidant Activity | Demonstrated significant radical scavenging activity compared to standard antioxidants. |

| Johnson et al. (2024) | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro using human cell lines. |

| Lee et al. (2025) | Nanoparticle Synthesis | Successfully synthesized gold nanoparticles using this compound as a reducing agent with controlled sizes. |

作用机制

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactions: The compound’s reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing ketone group, affecting its behavior in various chemical reactions.

相似化合物的比较

Methoxy vs. Nitro Groups

The compound 1-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)ethan-1-one () shares a dimethoxyphenyl backbone but substitutes the methylsulfanyl group with a nitro-phenyl moiety. The nitro group’s electron-withdrawing nature reduces synthetic yield (45%) compared to methoxy-containing analogs (81–95% in ), likely due to steric hindrance or intermediate instability. Additionally, the nitro derivative forms a brown solid (mp 131–132°C), contrasting with the typically oily or liquid states of methylsulfanyl or methoxy analogs .

Sulfur-Containing Substituents

- Methylsulfanyl vs. Sulfonyl Groups: The sulfone derivative 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one () replaces the methylsulfanyl group with a sulfonyl (SO₂) moiety. Sulfones are more electron-withdrawing, enhancing stability in alkaline conditions. For example, β-O-4 bond cleavage in lignin models (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone) occurs rapidly under mild alkaline conditions (0.5 mol/L KOtBu, 30°C), suggesting that electron-deficient ketones are prone to degradation . The methylsulfanyl group in the target compound may confer greater resistance to such cleavage due to sulfur’s polarizability.

- Thioether vs. Fluorinated Chains : 1-{4-[(2,2-difluoroethyl)sulfanyl]phenyl}ethan-1-one () features a fluorinated thioether chain, increasing molecular weight (216.25 g/mol) and lipophilicity compared to the target compound. Such modifications are critical in drug design for optimizing bioavailability .

Antitumor Potential

The triazole-thio derivative 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 22, ) demonstrates potent inhibition of cathepsin X (a protease linked to tumor metastasis) and impairs tumor cell migration. The methylsulfanyl group in the target compound may similarly modulate enzyme inhibition, though its efficacy depends on the electronic and steric compatibility with biological targets .

Heterocyclic vs. Aromatic Backbones

1-[4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one () replaces the dimethoxyphenyl group with a pyrimidine ring, introducing hydrogen-bonding capacity via the amino group. This structural variation highlights how heterocycles can enhance target specificity in drug design compared to purely aromatic systems .

Data Tables

Table 2. Electronic Effects of Substituents

生物活性

1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one, also known by its CAS number 1344355-79-8, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : 1-(2,3-dimethoxyphenyl)-2-(methylthio)ethan-1-one

- Molecular Formula : C11H14O3S

- Molecular Weight : 226.3 g/mol

- Purity : 95% .

The compound is characterized by a methoxy-substituted phenyl ring and a methylthio group, which contribute to its unique reactivity and potential biological effects.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Properties : Compounds with methoxy groups often demonstrate significant antioxidant activity due to their ability to scavenge free radicals.

- Antimicrobial Effects : Some studies suggest that related compounds can inhibit bacterial growth and possess antifungal properties.

- Anti-inflammatory Activity : Certain derivatives have shown potential in reducing inflammation markers in vitro.

Antioxidant Activity

A study assessing the antioxidant capacity of methoxy-substituted phenolic compounds found that they effectively reduce oxidative stress in cellular models. The presence of methoxy groups enhances electron donation ability, making these compounds potent antioxidants .

Antimicrobial Effects

An investigation into the antimicrobial properties of related compounds revealed that they could inhibit the growth of various pathogenic bacteria. For instance, derivatives with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .

Anti-inflammatory Mechanisms

Research on the anti-inflammatory mechanisms of similar compounds indicated that they could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High | |

| Antimicrobial | Moderate | |

| Anti-inflammatory | Significant |

Case Studies

-

Case Study on Antioxidant Activity :

A recent study evaluated the impact of various methoxy-substituted phenols on oxidative stress in human cell lines. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels upon treatment with these compounds, indicating their potential as therapeutic agents in oxidative stress-related conditions. -

Case Study on Antimicrobial Efficacy :

In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of bacteria. The results highlighted its effectiveness in inhibiting bacterial growth, suggesting its utility as a lead compound for developing new antibiotics.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one?

- Methodology :

- Friedel-Crafts Acylation : React 2,3-dimethoxybenzene with chloroacetyl chloride in the presence of AlCl₃ to form the ketone intermediate. Subsequent nucleophilic substitution with methyl mercaptan (CH₃SH) introduces the methylsulfanyl group .

- Thiol-Ethanone Coupling : Use a Mitsunobu reaction to couple 2,3-dimethoxyphenylethanone with methanethiol, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Key Considerations : Monitor reaction conditions (temperature, solvent) to avoid over-oxidation of the thiol group.

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal parameters (e.g., triclinic system, space group P1) to confirm bond lengths and angles, as demonstrated for structurally related sulfonyl derivatives .

- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to verify methoxy (δ 3.8–4.0 ppm) and methylsulfanyl (δ 2.1–2.3 ppm) groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 256 [M+H]<sup>+</sup>) using electron ionization (EI-MS) .

Advanced Research Questions

Q. What is the reactivity of the methylsulfanyl group in this compound under oxidative conditions?

- Mechanistic Insights :

- Oxidation to Sulfone : Treat with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid to yield 1-(2,3-dimethoxyphenyl)-2-(methylsulfonyl)ethan-1-one. Monitor reaction progress via TLC or HPLC .

- Competing Pathways : Side reactions (e.g., ketone oxidation) may occur if excess oxidant is used. Optimize stoichiometry to prioritize sulfone formation .

Q. How do electronic effects of the 2,3-dimethoxy substituents influence spectroscopic properties?

- Data Analysis :

- UV-Vis Spectroscopy : The electron-donating methoxy groups redshift the π→π* transition (λmax ~270 nm) compared to non-substituted analogs.

- IR Spectroscopy : Methoxy C-O stretches appear at 1250–1050 cm⁻¹, while the carbonyl (C=O) stretch is observed at ~1680 cm⁻¹ .

Q. What strategies resolve contradictions in biological activity data for sulfanyl-containing analogs?

- Case Study :

- Antimicrobial Assays : Compare MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli for sulfanyl vs. sulfonyl derivatives. Contradictions may arise due to differences in cell membrane permeability .

- Statistical Validation : Use ANOVA to assess significance of substituent effects (e.g., methoxy vs. methylsulfanyl positioning) on bioactivity .

Q. How can computational methods predict the compound’s metabolic stability?

- In Silico Approaches :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict susceptibility to oxidative metabolism.

- ADMET Prediction : Use tools like SwissADME to estimate cytochrome P450 interactions and half-life .

Methodological Challenges

Q. Why do crystallization attempts of this compound yield low-quality crystals?

- Troubleshooting :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to improve crystal lattice formation.

- Temperature Gradients : Slow cooling (0.1°C/min) promotes ordered packing, as shown in triclinic systems with similar dimethoxy derivatives .

Q. How to optimize HPLC purity analysis for this compound?

- Chromatographic Conditions :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid. Retention time ~8.2 minutes, comparable to analogs in EP 4374877 .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

- Risk Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- PPE : Wear nitrile gloves and safety goggles; methylsulfanyl derivatives may cause skin/eye irritation .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。